molecular formula C9H17NO3 B2527373 Propan-2-yl 3-hydroxypiperidine-1-carboxylate CAS No. 1250007-16-9

Propan-2-yl 3-hydroxypiperidine-1-carboxylate

Cat. No. B2527373
CAS RN: 1250007-16-9
M. Wt: 187.239
InChI Key: GCHHDBCXGJEKER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including acylation, protection of functional groups, and catalytic hydrogenation. For instance, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine involves acylation of 2-methylfuran with propionic anhydride, yielding a product in good yield after optimizing the conditions . Similarly, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) involves protection of the amine group, acylation with propionyl chloride, and deprotection, resulting in an overall high yield . These methods could potentially be adapted for the synthesis of Propan-2-yl 3-hydroxypiperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of Propan-2-yl 3-hydroxypiperidine-1-carboxylate would likely be characterized by NMR and mass spectrometry, as these techniques are commonly used to confirm the structures of synthesized compounds, such as the 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to Propan-2-yl 3-hydroxypiperidine-1-carboxylate include ring expansion and Grignard addition, as seen in the synthesis of new chiral bicyclic 3-hydroxypiperidines . These reactions are highly diastereoselective and can be influenced by the stereogenic centers present in the starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Propan-2-yl 3-hydroxypiperidine-1-carboxylate, such as solubility, melting point, and reactivity, can be inferred from the properties of related compounds. For example, the poly(ether imine) dendrimers based on 3-amino-propan-1-ol were found to be water-soluble and non-toxic, indicating potential for biological applications . The antimicrobial activity of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones suggests that the introduction of certain functional groups can impart biological activity to these compounds .

Scientific Research Applications

Synthesis of Radiolabeled Compounds

One application involves the synthesis of radiolabeled compounds for pharmacological studies. For example, the synthesis of the 3-[14C]-isotopomer of a 5HT1A antagonist was prepared from (L)-serine-[3-14C], involving deamination, esterification, and protection steps, showcasing the chemical's utility in creating complex molecules for neuroscientific research (Czeskis, 1998).

Chemical Synthesis and Rearrangements

Another application is found in the chemical synthesis and rearrangements, where 2-acylfurans were converted into 2-substituted 3-hydroxypyridines, demonstrating the compound's role in the synthesis of heterocyclic compounds with potential pharmaceutical relevance (Bromidge, Archer, & Sammes, 1992).

Study of Metabolic Pathways

In clinical chemistry, studies on abnormal bacterial metabolism in the gut highlighted the excretion patterns of related compounds, suggesting its relevance in understanding metabolic diseases and the impact of gut microbiota on health (Pollitt et al., 1987).

Polymer Science

The compound's derivatives have applications in polymer science, such as in the synthesis of poly(ether imine) dendrimers for biological studies, indicating their potential use in drug delivery systems and nanotechnology (Krishna et al., 2005).

Adhesive Polymers

Additionally, in the field of materials science, the synthesis of monomers for adhesive polymers highlights the compound's utility in developing new materials with specific applications in dentistry and other areas requiring biocompatible adhesives (Moszner et al., 2006).

Safety and Hazards

According to the safety information provided, Propan-2-yl 3-hydroxypiperidine-1-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Therefore, precautionary measures should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

propan-2-yl 3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-4-8(11)6-10/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHHDBCXGJEKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 3-hydroxypiperidine-1-carboxylate

CAS RN

1250007-16-9
Record name propan-2-yl 3-hydroxypiperidine-1-carboxylate
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